

# ONO-9780307: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ONO-9780307 |           |
| Cat. No.:            | B8201820    | Get Quote |

For research use only. Not for human use.

This document provides a comprehensive technical overview of **ONO-9780307**, a potent and specific antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

## **Core Chemical and Physical Properties**

**ONO-9780307** is a synthetic organic molecule designed for high-affinity binding to the LPA1 receptor.[1] Its key identifiers and physicochemical properties are summarized below.



| Property                | Value                                                                                                                | Reference       |
|-------------------------|----------------------------------------------------------------------------------------------------------------------|-----------------|
| Molecular Formula       | C30H35NO7                                                                                                            | [2]             |
| Molecular Weight        | 521.60 g/mol                                                                                                         | [3][4]          |
| CAS Number              | 856691-44-6                                                                                                          | [2][3][4]       |
| Appearance              | White to off-white solid                                                                                             | [3][4]          |
| SMILES                  | O=C(O)CC1=CN(CINVALID-<br>LINKINVALID-LINK<br>O)C=C1C(OC)=O                                                          | [3][4]          |
| Solubility              | Soluble in DMSO (100 mg/mL)                                                                                          | [2][3][4][5][6] |
| Storage                 | Store at 4°C, protect from light.<br>In solvent, store at -80°C for<br>up to 6 months or -20°C for up<br>to 1 month. | [2][3][4]       |
| Hydrogen Bond Acceptors | 5                                                                                                                    | [7]             |
| Hydrogen Bond Donors    | 2                                                                                                                    | [7]             |
| Rotatable Bonds         | 12                                                                                                                   | [7]             |
| XLogP                   | 4.69                                                                                                                 | [7]             |

## **Mechanism of Action and Signaling Pathways**

**ONO-9780307** functions as a specific and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][2][3] It binds to an orthosteric site on the receptor, thereby competitively inhibiting the binding of the endogenous ligand, lysophosphatidic acid (LPA).[2][3]

The LPA1 receptor is known to couple with multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[8][9] Activation of these G proteins by LPA initiates a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and cytoskeletal changes.[8][10] By blocking the binding of LPA1, **ONO-9780307** effectively inhibits these downstream signaling pathways.



The primary signaling cascades initiated by LPA1 activation include:

- Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9]
- Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway can also activate the PI3K-Akt and MAPK signaling cascades.[8][11]
- Gα12/13 Pathway: Activation of Rho GTPases, which in turn activate Rho-associated kinase (ROCK), leading to cytoskeletal rearrangement and changes in cell morphology and motility.
  [8][11]

The inhibitory action of **ONO-9780307** on LPA1 prevents the activation of these critical signaling pathways.



Click to download full resolution via product page

**ONO-9780307** inhibits LPA1 signaling pathways.

## **Experimental Protocols**



The inhibitory activity of **ONO-9780307** on the LPA1 receptor is typically assessed through in vitro functional assays, such as calcium mobilization and receptor binding assays.

## **Calcium Mobilization Assay**

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration, a hallmark of Gαq-coupled GPCR activation.[12][13]

Principle: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[12][14] Upon stimulation with an LPA1 agonist, the activation of the Gαq pathway leads to the release of calcium from the endoplasmic reticulum, causing a detectable change in the fluorescence of the dye.[12] The presence of an antagonist like **ONO-9780307** will inhibit this response in a dose-dependent manner.

#### **Detailed Methodology:**

- Cell Culture: Culture cells stably or transiently expressing the human LPA1 receptor (e.g., LPA1-B103 cells) in appropriate media in 96-well or 384-well black-walled, clear-bottom plates until they reach a confluent monolayer.[3][5][6]
- Dye Loading:
  - Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Krebs buffer).
  - Remove the cell culture medium and add the dye-loading solution to each well.
  - Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and deesterification.[15]
- Compound Addition:
  - Prepare serial dilutions of ONO-9780307 in the assay buffer.
  - Add the antagonist dilutions to the respective wells of the cell plate.



- Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
- Agonist Stimulation and Signal Detection:
  - Prepare a solution of an LPA1 agonist (e.g., LPA) at a concentration that elicits a submaximal response (e.g., EC80).
  - Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).
  - Add the agonist solution to the wells and immediately begin kinetic fluorescence measurements.
- Data Analysis:
  - The change in fluorescence intensity over time reflects the intracellular calcium mobilization.
  - Determine the inhibitory effect of ONO-9780307 by comparing the peak fluorescence signal in the presence of the antagonist to the control (agonist alone).
  - Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





Click to download full resolution via product page

Workflow for a calcium mobilization assay.



## **Radioligand Binding Assay**

This assay directly measures the affinity of a compound for the receptor by quantifying its ability to displace a radiolabeled ligand.

Principle: A radiolabeled LPA1 antagonist (e.g., [3H]-ONO-7300243, a similar compound) is incubated with a source of the LPA1 receptor (e.g., cell membranes).[16][17] The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of a non-radiolabeled competitor, such as **ONO-9780307**. The concentration of the competitor that displaces 50% of the radioligand binding is the IC50, which can be used to calculate the binding affinity (Ki).[17]

#### **Detailed Methodology:**

- Membrane Preparation:
  - Homogenize cells or tissues expressing the LPA1 receptor in an ice-cold buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and debris.
  - Centrifuge the supernatant at high speed to pellet the membranes.
  - Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[18]
- Assay Setup:
  - In a 96-well filter plate, combine the receptor membrane preparation, a fixed concentration of the radiolabeled LPA1 ligand, and serial dilutions of ONO-9780307.
  - Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled LPA1 antagonist).
- Incubation:
  - Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[18]



- Separation of Bound and Free Ligand:
  - Terminate the incubation by rapid vacuum filtration through the filter plate, which traps the membranes with the bound radioligand.
  - Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[18]
- Detection:
  - Dry the filter plate.
  - Add a scintillation cocktail to each well.
  - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the log concentration of ONO-9780307.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  - Calculate the Ki value using the Cheng-Prusoff equation.

## **Quantitative Analysis**

The primary quantitative measure of **ONO-9780307**'s potency is its half-maximal inhibitory concentration (IC50) against the LPA1 receptor.

| Parameter | Value  | Assay                    | Target        | Reference |
|-----------|--------|--------------------------|---------------|-----------|
| IC50      | 2.7 nM | Functional<br>Antagonism | LPA1 Receptor | [2][3][4] |



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ONO-9780307 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ONO-9780307 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]
- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays Multiwell Plates [merckmillipore.com]



- 18. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [ONO-9780307: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201820#ono-9780307-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com